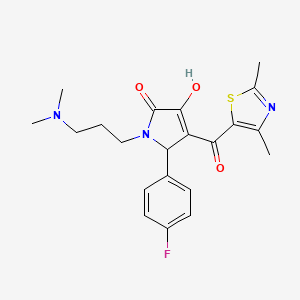
1-(5-((3-クロロ-5-(トリフルオロメチル)-2-ピリジニル)メチル)-2-チエニル)-2-((4-メチルフェニル)スルファニル)-1-エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone is a complex organic compound characterized by the presence of multiple functional groups, including a pyridine ring, a thiophene ring, and a sulfanyl group
科学的研究の応用
1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
準備方法
The synthesis of 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridine derivative: Starting with 3-chloro-5-(trifluoromethyl)pyridine, the compound is subjected to a series of reactions to introduce the methyl group at the 2-position.
Synthesis of the thiophene derivative:
Coupling reactions: The pyridine and thiophene derivatives are then coupled using appropriate reagents and conditions to form the desired compound.
Introduction of the sulfanyl group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions, using nucleophiles such as amines or thiols.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
作用機序
The mechanism of action of 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone can be compared with other similar compounds, such as:
1-(5-((3-Chloro-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone: This compound lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-(5-((3-Bromo-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone:
1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)thio)-1-ethanone: The replacement of the sulfanyl group with a thio group may result in changes in the compound’s properties and uses.
These comparisons highlight the uniqueness of 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-((4-methylphenyl)sulfanyl)-1-ethanone and its potential advantages in various applications.
特性
IUPAC Name |
1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3NOS2/c1-12-2-4-14(5-3-12)27-11-18(26)19-7-6-15(28-19)9-17-16(21)8-13(10-25-17)20(22,23)24/h2-8,10H,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMROTAXNTQNBJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2390246.png)


![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)





![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)

![N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide](/img/structure/B2390267.png)

